2-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride
Overview
Description
“2-{2-[(5-Bromo[1,1’-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride” is a chemical compound with the CAS Number 1219963-90-2 . It is used in various chemical reactions and has a molecular weight of 396.74900 .
Molecular Structure Analysis
The molecular formula of this compound is C19H23BrClNO . It consists of a biphenyl group, a bromine atom, a piperidine ring, and an ethyl group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 396.74900 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Synthesis and Characterization
- Synthesis and Characterization of N-allyl-4-piperidyl Benzamide Derivatives: This research involves the synthesis of derivatives related to the compound, contributing to the understanding of its chemical properties and potential applications in medicinal chemistry (Cheng De-ju, 2014).
Antagonistic Properties
- Novel CCR5 Antagonist Synthesis: A study focused on the synthesis of a non-peptide CCR5 antagonist, demonstrating the compound's potential in HIV-1 infection prevention (H. Bi, 2014).
Vasodilation Properties
- Vasodilation Activity Screening: This research revealed the compound's potential in vasodilation applications, indicating its significance in cardiovascular research (A. S. Girgis et al., 2008).
Neuroleptic Applications
- Synthesis of Neuroleptic Agents: A study focused on synthesizing neuroleptic agents for metabolic studies, highlighting the compound's relevance in neurological research (I. Nakatsuka et al., 1981).
Cytotoxic and Anticancer Properties
- Synthesis of Cytotoxic and Anticancer Agents: Research indicating the synthesis of derivatives with significant cytotoxicity towards various cell lines, suggesting potential in cancer therapy (J. Dimmock et al., 1998).
Antimicrobial Properties
- Synthesis and Antibacterial Study: A study that synthesized N-substituted derivatives, exhibiting moderate to talented antibacterial activity, emphasizing the compound's utility in developing new antimicrobial agents (H. Khalid et al., 2016).
properties
IUPAC Name |
2-[2-(4-bromo-2-phenylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO.ClH/c20-16-9-10-19(18(14-16)15-6-2-1-3-7-15)22-13-11-17-8-4-5-12-21-17;/h1-3,6-7,9-10,14,17,21H,4-5,8,11-13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNCNGOUHDHJMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC2=C(C=C(C=C2)Br)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride | |
CAS RN |
1219963-90-2 | |
Record name | Piperidine, 2-[2-[(5-bromo[1,1′-biphenyl]-2-yl)oxy]ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219963-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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